tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate
Description
tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine core substituted with a 1-methylpiperidin-2-yl group at the 5-position and an ethylcarbamate moiety at the 2-position.
Properties
Molecular Formula |
C18H29N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-[5-(1-methylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-6-21(17(22)23-18(2,3)4)16-11-10-14(13-19-16)15-9-7-8-12-20(15)5/h10-11,13,15H,6-9,12H2,1-5H3 |
InChI Key |
VWRTVOACLNMJMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC=C(C=C1)C2CCCCN2C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. In vitro assays indicate that the compound can induce apoptosis in various cancer cell lines. For instance, a related study showed that compounds with similar structures displayed notable cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin.
Immunomodulatory Effects
The compound has been evaluated for its ability to modulate immune responses. Research indicates that it enhances the activity of immune cells, specifically mouse splenocytes, against tumor cells by inhibiting the PD-1/PD-L1 pathway. This suggests its potential as an immunotherapeutic agent capable of restoring immune function at low concentrations (as low as 100 nM).
Case Study 1: PD-L1 Inhibition
A doctoral thesis investigated the biological activity of several piperidine derivatives, including tert-butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate. The study utilized a rescue assay with mouse splenocytes exposed to recombinant PD-L1. The results indicated that the compound significantly restored immune function at specific concentrations, highlighting its role as a PD-L1 inhibitor.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the compound's effects on various cancer cell lines. The findings revealed dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with previous research on similar piperidine compounds and supports its potential application in cancer treatment.
Mechanism of Action
The mechanism of action of tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to the activation or inhibition of certain pathways, depending on the nature of the interaction. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) in analogs increase electrophilicity, influencing reactivity and binding affinity.
- Steric Hindrance : Bulky groups like 1-methylpiperidin-2-yl in the target compound may restrict conformational flexibility compared to smaller substituents (e.g., -CH₃ in ).
- Biological Activity : Oxadiazole-containing analogs demonstrate enzyme inhibitory properties, suggesting the target compound’s piperidine-pyridine system could mimic similar interactions.
Physicochemical Properties
- Solubility : Hydrophilic substituents (e.g., -OH in ) enhance aqueous solubility, whereas lipophilic groups (e.g., bromine in ) improve membrane permeability. The target compound’s ethylcarbamate and piperidine groups likely balance solubility and lipophilicity.
- Stability : Carbamate groups generally exhibit hydrolytic stability under physiological conditions, but electron-deficient pyridines (e.g., nitro-substituted analogs in ) may show reduced stability.
Biological Activity
Chemical Identity
- Chemical Name: tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate
- CAS Number: 1352518-49-0
- Molecular Formula: C18H29N3O2
- Molecular Weight: 319.44 g/mol
- Purity: ≥ 98% .
This compound is a carbamate derivative featuring a pyridine ring and a piperidine moiety, which are often associated with various biological activities including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the realm of enzyme inhibition and receptor binding. The presence of both the piperidine and pyridine structures suggests potential roles in modulating neurotransmitter systems and signaling pathways.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, including proteases and kinases. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against specific targets such as the SARS-CoV 3CL protease, indicating potent antiviral activity .
Case Study 1: Protease Inhibition
A study evaluating dipeptide-type inhibitors against the SARS-CoV 3CL protease found that modifications to the piperidine structure enhanced inhibitory activity. The study reported IC50 values for several derivatives, suggesting that structural features significantly influence biological efficacy .
Case Study 2: Kinase Inhibition
Another investigation focused on kinase inhibitors highlighted that similar compounds could effectively inhibit mutant forms of receptor tyrosine kinases, achieving half-maximal inhibitory concentrations (IC50) in the subnanomolar range. This suggests that this compound may also possess potential as a therapeutic agent in cancer treatment .
Summary of Biological Activities
| Activity Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Protease Inhibition | SARS-CoV 3CL protease | <100 | |
| Kinase Inhibition | PDGFRA D842V mutation | <1 | |
| Neurotransmitter Modulation | Various receptors | TBD | TBD |
Structural Insights
The structural characteristics of this compound contribute to its biological activity. The piperidine ring is known for enhancing lipophilicity and binding affinity, while the pyridine moiety can participate in π-stacking interactions with aromatic amino acids in protein targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl ethyl(5-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate, and how can reaction yields be optimized?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Pd₂(dba)₃ with BINAP ligand) for constructing the pyridine-piperidine core, followed by carbamate protection. Key steps include:
- Coupling Conditions : Toluene as solvent, LHMDS as base, and reflux at 100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Yield Optimization : Monitor reaction progress via TLC; excess amine reagents (1.2–1.5 eq) improve displacement efficiency .
Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Techniques :
- NMR : Confirm regiochemistry of the pyridine-piperidine moiety (e.g., δ 8.2–8.5 ppm for pyridine protons) .
- LC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .
- X-ray Crystallography : Use SHELXL for refinement; resolve ambiguities in stereochemistry with high-resolution data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Gloves, lab coat, and safety goggles; respiratory protection if dust/aerosols form .
- Storage : Inert atmosphere (N₂/Ar), desiccated at –20°C to prevent hydrolysis .
- First Aid : Immediate rinsing for eye/skin contact; seek medical evaluation for ingestion .
Advanced Research Questions
Q. How can researchers resolve low yields in the final carbamate protection step?
- Troubleshooting :
- Catalyst Efficiency : Screen alternatives to Pd₂(dba)₃ (e.g., Pd(OAc)₂ with bulky phosphine ligands) .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilic displacement .
- Temperature Gradients : Gradual heating (50°C → 100°C) to minimize side reactions.
Q. What strategies are effective in analyzing conflicting spectroscopic data (e.g., NMR vs. computational predictions)?
- Resolution Workflow :
Crystallographic Validation : Resolve ambiguities via single-crystal XRD (SHELX refinement) .
Dynamic NMR : Probe rotational barriers of the carbamate group at variable temperatures .
DFT Simulations : Compare experimental shifts with Gaussian/NMRshiftDB-predicted values .
- Case Study : A 2021 study resolved piperidine ring puckering discrepancies using synchrotron XRD data .
Q. How does the compound’s stability vary under different pH and solvent conditions, and what degradation products form?
- Stability Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
